molecular formula C15H16N2O3S B2542961 ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate CAS No. 318517-22-5

ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate

Cat. No.: B2542961
CAS No.: 318517-22-5
M. Wt: 304.36
InChI Key: ZBTYJWXBYAWBOF-UHFFFAOYSA-N
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Description

Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate (CAS: 318517-22-5) is a heterocyclic compound featuring a fused imidazo[1,5-b]isoquinolin core with a thioxo group at position 3 and an ester-functionalized acetamide side chain. Its molecular weight is 304.37 g/mol .

Properties

IUPAC Name

ethyl 2-(1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-13(18)9-17-14(19)12-7-10-5-3-4-6-11(10)8-16(12)15(17)21/h3-6,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTYJWXBYAWBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2CC3=CC=CC=C3CN2C1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate can be achieved through a multistep process. Typically, the synthetic route involves the following steps:

  • Construction of the imidazoisoquinoline core via a cyclization reaction involving suitable precursors.

  • Introduction of the thioxo group through thiation reactions using reagents such as phosphorus pentasulfide or Lawesson's reagent.

  • Esterification to introduce the ethyl acetate group, often conducted under acidic conditions or using esterification agents like ethyl chloroformate.

Industrial Production Methods: Industrial production of this compound follows the same principles but often involves optimization for scale-up. Catalysts, optimized solvents, and continuous flow reactors are employed to enhance yields, reduce reaction times, and improve safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction reactions can convert the thioxo group to corresponding thioethers using agents like sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at reactive positions on the imidazoisoquinoline ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Sodium borohydride, lithium aluminium hydride.

  • Substitution: Halogenated reagents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed: The products of these reactions vary depending on the specific conditions and reagents but generally include sulfoxides, sulfones, thioethers, and various substituted imidazoisoquinolines.

Scientific Research Applications

Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate is utilized in various fields of scientific research:

  • Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, especially in the development of polycyclic frameworks.

  • Biology: Its structural features make it a candidate for studying biological interactions and as a scaffold in drug discovery.

  • Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.

  • Industry: Used in the development of specialized chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate is complex and involves multiple molecular targets:

  • The compound may interact with enzymes and proteins, potentially inhibiting or modifying their activity.

  • It can participate in redox reactions, affecting cellular redox balance.

  • In medicinal applications, it may disrupt the function of specific molecular pathways crucial for disease progression.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compounds sharing the imidazo[1,5-b]isoquinolin core but differing in substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Purity (%) Yield (mg) Key Applications/Notes References
Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate Ethyl ester, thioxo 304.37 Not reported Not reported Not reported Reference compound for synthesis
(5S,10aR)-5-Cyclohexyl-7,8-dimethoxy-2-phenethyl-3-thioxo-... (9{1,2,1}) Cyclohexyl, phenethyl, dimethoxy Not reported 85–87 75 145 Enantioselective synthesis example
(5S,10aR)-5-(Furan-2-yl)-7,8-dimethoxy-2-phenethyl-3-thioxo-... (9{1,3,1}) Furan-2-yl, phenethyl, dimethoxy Not reported Not reported 70 131 Lower yield due to steric hindrance
LLU-206 (Ethyl carbamate derivative) Trifluoromethylphenyl, carbamate Not reported Not reported Not reported Not reported AR/ARv7 inhibitor, induces protein degradation
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate Thiadiazole, isobutyl 257.31 Not reported 97 Not reported High-purity intermediate
(S)-2-((S)-1,3-Dioxo-...-3-phenylpropanoic acid Dioxo, phenylpropanoic acid Not reported Not reported Standard Not reported Safety protocols emphasized (P codes)

Key Observations :

  • Substituent Impact : The cyclohexyl and furan-2-yl substituents in 9{1,2,1} and 9{1,3,1} reduce yields (70–75%) compared to simpler analogs, likely due to steric or electronic effects .
  • Pharmacological Potential: LLU-206, a carbamate derivative, shows targeted protein degradation activity, highlighting the importance of the trifluoromethylphenyl group in AR inhibition .
  • Purity Variability: Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate achieves 97% purity, suggesting optimized synthesis protocols compared to thioxo-containing analogs (e.g., 56% purity for nNF-C20 in ) .

Functional Group Modifications

  • Thioxo vs.
  • Ester vs. Carbamate : LLU-206’s carbamate group enhances its pharmacokinetic profile compared to the ethyl ester moiety in the parent compound .

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